molecular formula C21H21N3O4S2 B2905252 4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034433-79-7

4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2905252
CAS No.: 2034433-79-7
M. Wt: 443.54
InChI Key: FYDRHXCOSFIHJS-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS: 2034448-02-5; molecular weight: 379.5 g/mol) is a benzamide derivative featuring a morpholine sulfonyl group at the para-position of the benzamide core and a pyridinylmethyl substituent bearing a thiophen-2-yl moiety at the ortho-position of the pyridine ring (). The compound’s structure integrates heterocyclic (pyridine, thiophene) and sulfonamide pharmacophores, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-21(23-15-17-3-1-9-22-20(17)19-4-2-14-29-19)16-5-7-18(8-6-16)30(26,27)24-10-12-28-13-11-24/h1-9,14H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDRHXCOSFIHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzamide core, followed by the introduction of the morpholinosulfonyl group through sulfonylation reactions. The thiophen-pyridinyl moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide and structurally related benzamide derivatives is presented below. Key parameters include molecular weight, substituents, synthesis routes, and inferred biological activities based on evidence.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Ref.) Molecular Weight Core Structure Key Substituents Synthesis Highlights Potential Bioactivity (Inferred)
Target Compound (CAS 2034448-02-5) 379.5 Benzamide 4-Morpholinosulfonyl, N-((2-(thiophen-2-yl)pyridin-3-yl)methyl) Likely amide coupling (similar to ) Kinase inhibition, anti-inflammatory*
4d () ~451.36 Thiazole-2-yl benzamide 3,4-Dichlorophenyl, 5-(morpholinomethyl)-4-(pyridin-3-yl)thiazole Mannich reaction () Kinase modulation, antimicrobial*
4a () ~414.5 Thiazole-2-yl benzamide 4-Methylbenzamide, 5-(morpholinomethyl)-4-(pyridin-3-yl)thiazole Microwave-assisted alkylation Anti-inflammatory, kinase inhibition*
Compound 12 () 413.5 Thiazole-2-yl benzamide 3-(Pyrrolidin-1-ylsulfonyl)benzamide, 4-phenylthiazole Amide coupling (similar to ) Enzyme inhibition (e.g., kinases)
Imatinib () 589.7 Benzamide 4-Methylpiperazinylmethyl, pyrimidinylamino-phenyl Multistep alkylation and coupling BCR-ABL kinase inhibition (anticancer)
ABT-737 () 813.4 Benzamide Piperazinyl, biphenyl, sulfonamide Multistep organic synthesis Bcl-2 inhibition (apoptosis induction)

*Inferred from structural analogs in evidence (e.g., ).

Key Observations:

Structural Variations: The target compound uniquely combines a morpholinosulfonyl group with a thiophene-pyridine hybrid substituent, distinguishing it from thiazole-based analogs () or kinase inhibitors like imatinib ().

Synthetic Routes: The target compound’s synthesis likely involves amide coupling between 4-(morpholinosulfonyl)benzoic acid and (2-(thiophen-2-yl)pyridin-3-yl)methylamine, analogous to methods in (e.g., benzoyl chloride + amine). Thiazole analogs (e.g., 4a) employ Mannich reactions with paraformaldehyde and amines under microwave conditions, highlighting divergent strategies for heterocycle formation.

Bioactivity Implications: The morpholinosulfonyl group in the target compound is a hallmark of kinase inhibitors (e.g., PI3K/mTOR inhibitors), while thiophene-pyridine hybrids are associated with anti-inflammatory activity (). Compared to imatinib (), the target compound lacks a pyrimidine-amino motif critical for BCR-ABL binding, suggesting alternative targets.

Research Findings and Spectral Confirmation

  • NMR: Distinct aromatic protons (δ 7.0–8.5 ppm) and morpholine methylene signals (δ 3.5–4.0 ppm).
  • Thermal Properties : Thiazole analogs (e.g., 4d) exhibit melting points >200°C (), suggesting high crystallinity, whereas the target compound’s properties remain uncharacterized.

Biological Activity

4-(Morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a morpholinosulfonyl group, a thiophenyl-pyridine moiety, and a benzamide core, which collectively contribute to its unique pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C21H22N4O4S\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure includes functional groups that are known to interact with various biological targets, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Preliminary studies suggest that it may interact with various enzymes or receptors, influencing cellular processes such as proliferation and apoptosis.

  • Inhibition of Kinases : Similar compounds have shown potential in inhibiting kinases involved in cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis.
  • Cell Cycle Arrest : Evidence indicates that the compound may induce cell cycle arrest at specific phases, particularly the S phase, which is critical for DNA synthesis.

Antitumor Activity

Recent research has highlighted the antitumor potential of related compounds. For instance, a study on a structurally similar compound revealed significant antitumor activity against HepG2 liver cancer cells, with an IC50 value ranging from 6.92 to 8.99 μM . The mechanism involved apoptosis induction through mitochondrial pathways and modulation of pro-apoptotic proteins such as Bax and Bcl-2.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureIC50 (μM)Mechanism
Compound A4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide6.92–8.99Farnesyltransferase inhibition
Compound B4-(morpholinosulfonyl)-N-(4-(quinolin-3-yl)thiazol-2-yl)benzamideTBDTBD
This compoundTBDTBDTBD

Case Studies

  • Study on Anticancer Properties : A case study investigated the effects of a similar compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Mechanistic Insights : Another study focused on understanding how this class of compounds affects mitochondrial function in cancer cells, revealing that they disrupt mitochondrial membrane potential, leading to cell death.

Q & A

Q. What are the key considerations for synthesizing 4-(morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide with high purity?

The synthesis involves three critical steps:

Sulfonation of benzamide precursors using chlorosulfonic acid to introduce the morpholinosulfonyl group.

Amide coupling between the sulfonated benzamide and the thiophene-pyridine derivative via carbodiimide-mediated reactions (e.g., EDC/HOBt).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Key parameters include maintaining anhydrous conditions during sulfonation, optimizing stoichiometry in coupling reactions, and monitoring intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to verify connectivity of the morpholinosulfonyl, benzamide, and thiophene-pyridine moieties.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode).
  • FT-IR spectroscopy to validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. What solvent systems are recommended for solubility challenges in biological assays?

The compound’s solubility is influenced by the morpholinosulfonyl group (polar) and thiophene-pyridine moiety (hydrophobic). Test:

  • Polar aprotic solvents : DMSO (primary stock solutions).
  • Aqueous buffers : Use co-solvents like PEG-400 (<5% v/v) for in vitro assays.
  • Surfactants : Polysorbate 80 (0.1–1%) for in vivo formulations .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ to assess activity against kinases (e.g., EGFR, VEGFR).
  • Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence target binding kinetics?

The morpholine ring enhances hydrogen-bonding interactions with kinase ATP-binding pockets, while the sulfonyl group stabilizes binding via polar contacts with lysine/arginine residues. Methodological approach :

  • Perform surface plasmon resonance (SPR) to measure binding affinity (KD) and kinetics (kon/koff).
  • Compare with analogs lacking the sulfonyl group to isolate its contribution .

Q. What strategies can resolve contradictory data in enzyme inhibition studies?

If IC₅₀ values vary across assays:

Validate assay conditions : Check ATP concentrations (competitive inhibition is ATP-dependent).

Test off-target effects : Use proteome-wide kinome profiling (e.g., KinomeScan).

Assess compound stability : Incubate the compound in assay buffer and re-measure activity via LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Focus on modifying:

  • Thiophene substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance π-stacking with hydrophobic kinase pockets.
  • Benzamide linker : Replace with pyridine-3-carboxamide to improve solubility without sacrificing affinity.
  • Morpholine ring : Substitute with thiomorpholine for altered metabolic stability .

Q. What computational methods predict metabolic liabilities of this compound?

  • In silico tools : Use GLORY (for sulfonamide hydrolysis prediction) and StarDrop’s P450 module to identify oxidation hotspots.
  • MD simulations : Model interactions with CYP3A4/2D6 isoforms to prioritize labile sites .

Q. How to address low bioavailability in preclinical models?

  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability.
  • Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release and reduced clearance .

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